molecular formula C10H10BrFN2O4 B15334227 Methyl 2-[(4-Bromo-3-fluoro-2-nitrophenyl)amino]propanoate

Methyl 2-[(4-Bromo-3-fluoro-2-nitrophenyl)amino]propanoate

Cat. No.: B15334227
M. Wt: 321.10 g/mol
InChI Key: ZIDVAYSJHBHNMO-UHFFFAOYSA-N
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Description

Methyl 2-[(4-Bromo-3-fluoro-2-nitrophenyl)amino]propanoate is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of a bromo, fluoro, and nitro substituent on the aromatic ring, making it a highly functionalized molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(4-Bromo-3-fluoro-2-nitrophenyl)amino]propanoate typically involves the following steps:

    Nitration: The aromatic ring is nitrated to introduce the nitro group.

    Halogenation: The bromo and fluoro substituents are introduced through halogenation reactions.

    Amination: The nitro group is reduced to an amino group.

    Esterification: The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-Bromo-3-fluoro-2-nitrophenyl)amino]propanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The bromo and fluoro substituents can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the nitro group yields an amino compound.

Scientific Research Applications

Methyl 2-[(4-Bromo-3-fluoro-2-nitrophenyl)amino]propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-[(4-Bromo-3-fluoro-2-nitrophenyl)amino]propanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The presence of multiple functional groups allows for diverse interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(4-Fluoro-2-nitrophenyl)amino]propanoate
  • Methyl 2-[(4-Chloro-3-nitrophenyl)amino]propanoate
  • Ethyl 3-[(4-Aminobenzoyl)amino]propanoate

Uniqueness

Methyl 2-[(4-Bromo-3-fluoro-2-nitrophenyl)amino]propanoate is unique due to the combination of bromo, fluoro, and nitro substituents on the aromatic ring. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H10BrFN2O4

Molecular Weight

321.10 g/mol

IUPAC Name

methyl 2-(4-bromo-3-fluoro-2-nitroanilino)propanoate

InChI

InChI=1S/C10H10BrFN2O4/c1-5(10(15)18-2)13-7-4-3-6(11)8(12)9(7)14(16)17/h3-5,13H,1-2H3

InChI Key

ZIDVAYSJHBHNMO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)NC1=C(C(=C(C=C1)Br)F)[N+](=O)[O-]

Origin of Product

United States

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